molecular formula C16H12N4O3 B5292937 3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

Cat. No. B5292937
M. Wt: 308.29 g/mol
InChI Key: SVSFCOFYCNBHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as TBB or TBBt and has a molecular formula of C18H13N5O3.

Mechanism of Action

The mechanism of action of 3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The triazole ring in the molecule is thought to be responsible for its inhibitory activity, as it can form hydrogen bonds with the amino acid residues in the enzyme active site.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid in lab experiments include its potent inhibitory activity against various enzymes, its relatively simple synthesis method, and its potential applications in drug development. However, the limitations include its low solubility in water, which can make it difficult to work with in aqueous systems, and its potential toxicity, which requires caution in handling.

Future Directions

There are several future directions for research on 3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in other fields such as agriculture and materials science. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-aminobenzoic acid in the presence of a suitable coupling agent. The reaction is carried out in a solvent system consisting of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as triethylamine (TEA) or N-methylmorpholine (NMM). The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

3-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(19-13-3-1-2-12(8-13)16(22)23)11-4-6-14(7-5-11)20-9-17-18-10-20/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSFCOFYCNBHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[4-(4H-1,2,4-triazol-4-yl)phenyl]carbonyl}amino)benzoic acid

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